molecular formula C22H28N2O5S B4555188 3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4555188
M. Wt: 432.5 g/mol
InChI Key: BWYKSWIFOBPEPC-UHFFFAOYSA-N
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Description

3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is 432.17189317 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Aza-Diels-Alder Reactions

Research into asymmetric synthesis using Aza-Diels-Alder reactions in aqueous solutions shows the potential for creating bicyclic amino acid derivatives, including structures similar to the target compound. These reactions are crucial for synthesizing chiral compounds, which have significant applications in drug development and bioactive molecules synthesis. The work by Waldmann and Braun (1991) on the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates demonstrates the utility of these reactions for generating complex bicyclic structures with high diastereoselectivity, which could be relevant for synthesizing derivatives of the target compound (Waldmann & Braun, 1991).

Constrained Analogues for Pharmaceutical Use

Vilsmaier et al. (1996) explored the synthesis of piperidino-cyclopiperidinecarboxamides, which are conformationally rigid analogues of pharmaceutical building blocks. Such research highlights the importance of creating constrained analogues to enhance the specificity and efficacy of pharmacological agents. These findings could inform approaches to utilizing the target compound in developing novel therapeutics, especially in the context of designing drugs with improved receptor affinity and selectivity (Vilsmaier et al., 1996).

Innovative Ring Systems and Medicinal Chemistry Applications

The development of novel ring systems, such as the 3-azabicyclo[3.1.0]hex-1-ylamines and their derivatives, demonstrates advanced methodologies for synthesizing complex organic structures. Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives, showcasing techniques for creating bicyclic amines with potential applications in medicinal chemistry. Such research could be pertinent to exploring the synthetic routes and biological activities of the target compound's derivatives (Gensini et al., 2002).

Antimicrobial Activity of Pyridine Derivatives

Research on pyridine derivatives, such as those by Patel et al. (2011), provides insight into the antimicrobial properties of certain chemical structures. Understanding the synthesis and biological activity of these compounds can inform potential antimicrobial applications of the target compound or its derivatives, especially in the development of new antibiotics or antiseptics (Patel, Agravat, & Shaikh, 2011).

Properties

IUPAC Name

3-[[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c25-19(17-13-8-9-14(29-13)18(17)22(27)28)23-20-16(12-6-2-3-7-15(12)30-20)21(26)24-10-4-1-5-11-24/h13-14,17-18H,1-11H2,(H,23,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYKSWIFOBPEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4C5CCC(C4C(=O)O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-{[3-(Piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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